
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a dioxane ring, which is a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane typically involves the reaction of furan derivatives with dioxane derivatives under specific conditions. One common method involves the use of a furan derivative, such as furan-2-carbaldehyde, and a dioxane derivative, such as 4,4,6,6-tetramethyl-1,3-dioxane-2,5-dione. The reaction is often catalyzed by an acid or base and carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan and dioxane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Addition: Addition reactions can occur at the double bonds present in the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Addition: Addition reactions may involve reagents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction may produce furan-2-methanol. Substitution reactions can lead to a variety of substituted furan and dioxane derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Additionally, the compound’s structural features allow it to interact with specific receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A furan derivative with an aldehyde functional group.
4,4,6,6-Tetramethyl-1,3-dioxane-2,5-dione: A dioxane derivative with two ketone functional groups.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Uniqueness
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane is unique due to its combination of a furan ring and a dioxane ring, which imparts distinct chemical and physical properties This unique structure allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities
Propriétés
Numéro CAS |
62977-17-7 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C12H18O3/c1-11(2)8-12(3,4)15-10(14-11)9-6-5-7-13-9/h5-7,10H,8H2,1-4H3 |
Clé InChI |
HPPJTXJUOSYUFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(OC(O1)C2=CC=CO2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
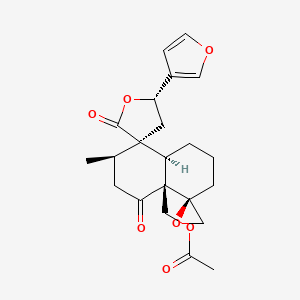

![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
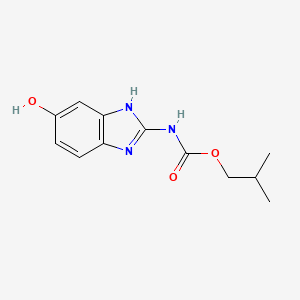
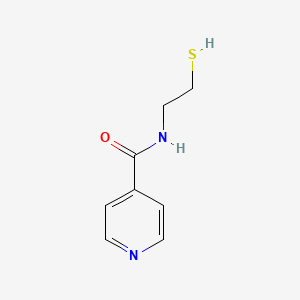
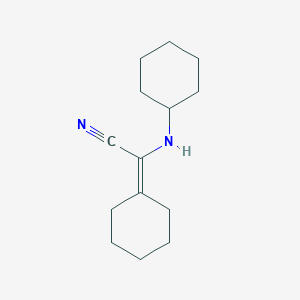
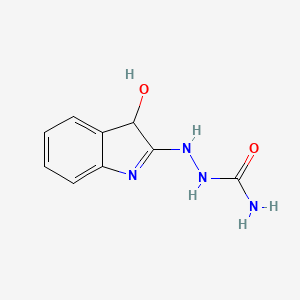
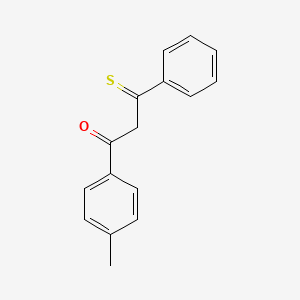
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)


